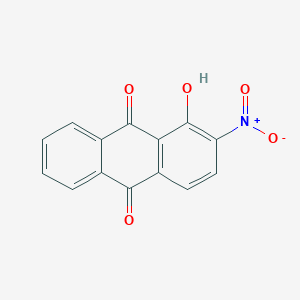
1-Hydroxy-2-nitroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-nitroanthracene-9,10-dione is a derivative of anthraquinone, a compound known for its rigid, planar, and aromatic structure. This compound is characterized by the presence of hydroxyl and nitro groups attached to the anthracene-9,10-dione core. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-2-nitroanthracene-9,10-dione typically involves the nitration of 1-hydroxyanthraquinone. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control to avoid over-nitration and to ensure the selective formation of the desired product. Industrial production methods may involve large-scale nitration reactors with continuous monitoring of reaction parameters to maintain product quality and yield .
Analyse Chemischer Reaktionen
1-Hydroxy-2-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro group can yield amino derivatives, which have applications in dye synthesis.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2-nitroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2-nitroanthracene-9,10-dione involves its interaction with cellular components. The nitro group can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities. The compound can also interact with DNA and proteins, leading to the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-2-nitroanthracene-9,10-dione is compared with other similar compounds such as:
1-Hydroxy-4-nitroanthracene-9,10-dione: Similar in structure but with the nitro group at a different position, leading to variations in reactivity and applications.
1-Hydroxy-5-nitroanthracene-9,10-dione: Another positional isomer with distinct chemical properties.
1-Hydroxy-2,3-dimethylanthracene-9,10-dione: A methylated derivative with different physical and chemical characteristics.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H7NO5 |
|---|---|
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
1-hydroxy-2-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7NO5/c16-12-7-3-1-2-4-8(7)13(17)11-9(12)5-6-10(14(11)18)15(19)20/h1-6,18H |
InChI-Schlüssel |
FCNULSUHHROFID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


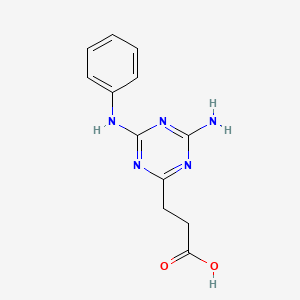
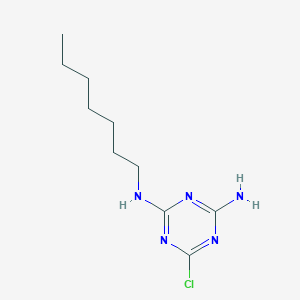
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
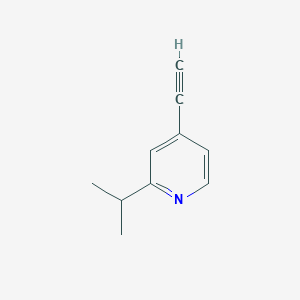
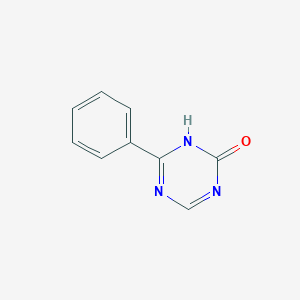
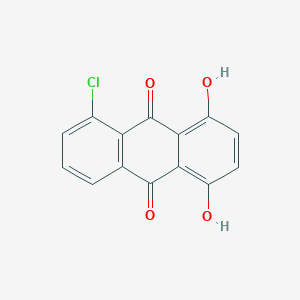
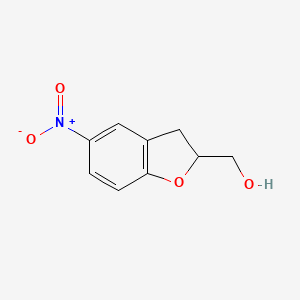
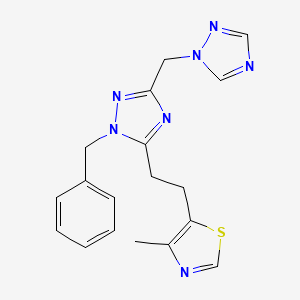
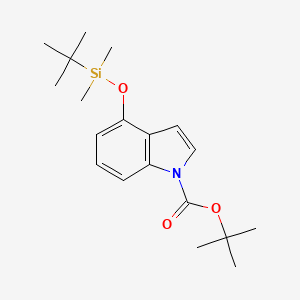
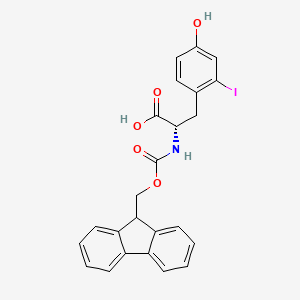
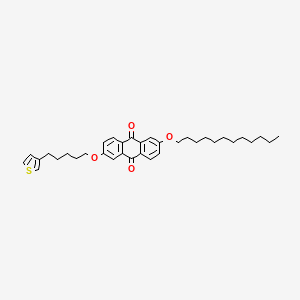
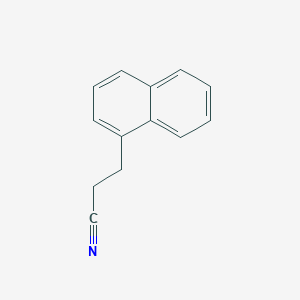

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)
